molecular formula C49H50KN3O16S4 B13923894 Sulfo-Cy7.5 NHS ester Potassium

Sulfo-Cy7.5 NHS ester Potassium

Cat. No.: B13923894
M. Wt: 1104.3 g/mol
InChI Key: HDBJLDCQQJVKRA-UHFFFAOYSA-M
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Description

Sulfo-Cy7.5 NHS ester is a water-soluble cyanine dye containing an N-hydroxysuccinimide ester. This near-infrared dye is used to label biomolecules by reacting with primary amines, such as those found in proteins and other biological molecules. The compound is particularly useful in various research and drug design experiments due to its hydrophilic nature and ability to form stable covalent bonds with amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cy7.5 NHS ester typically involves the reaction of a cyanine dye with N-hydroxysuccinimide in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous or organic solvent, and the pH is carefully controlled to optimize the efficiency of the reaction. The activation reaction with EDC and Sulfo-NHS is most efficient at pH 4.5-7.2, and reactions are often performed in MES buffer at pH 4.7-6.0 .

Industrial Production Methods

In industrial settings, the production of Sulfo-Cy7.5 NHS ester involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7.5 NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for labeling biomolecules .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of Sulfo-Cy7.5 NHS ester with primary amines is a stable amide bond, resulting in the labeled biomolecule. This labeled biomolecule can then be used in various research applications .

Scientific Research Applications

Sulfo-Cy7.5 NHS ester is widely used in scientific research due to its ability to label biomolecules with high specificity and efficiency. Some of its applications include:

Mechanism of Action

The mechanism of action of Sulfo-Cy7.5 NHS ester involves the formation of a covalent bond between the NHS ester and the primary amine group of the target molecule. This reaction is facilitated by the presence of a carbodiimide such as EDC, which activates the carboxylate group of the cyanine dye, allowing it to react with the NHS ester. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for long-term labeling applications .

Properties

Molecular Formula

C49H50KN3O16S4

Molecular Weight

1104.3 g/mol

IUPAC Name

potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6-sulfo-8-sulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate

InChI

InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1

InChI Key

HDBJLDCQQJVKRA-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)/CCC4)C.[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+]

Origin of Product

United States

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